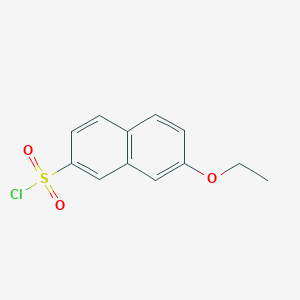

7-ethoxynaphthalene-2-sulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

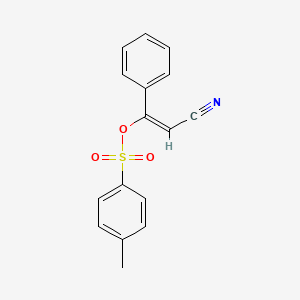

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride can be achieved through various methods. One such method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another method involves the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .

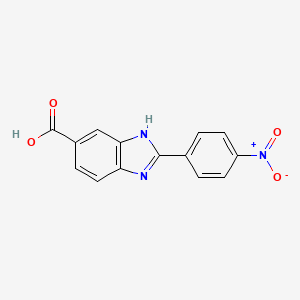

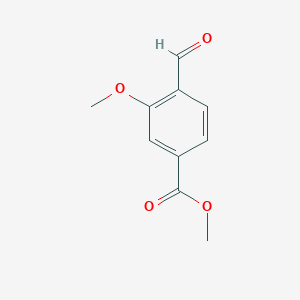

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The compound has a molecular formula of C12H11ClO3S.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with various nucleophilic reagents .

Physical And Chemical Properties Analysis

This compound is an organic compound with a molecular weight of 270.73 g/mol. More detailed physical and chemical properties can be determined using various analytical techniques .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

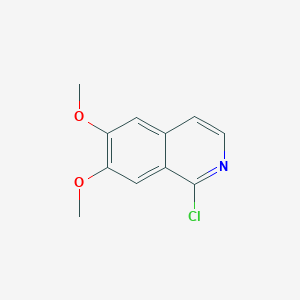

- 7-Ethoxynaphthalene-2-sulfonyl chloride is involved in chelation-assisted nucleophilic aromatic substitution reactions. It's used in the displacement of methoxy groups in 1-methoxynaphthalenes, which undergoes a chelation-assisted conjugate addition-elimination process (Hattori et al., 1997).

- It also participates in trapping reactions generating sulfenes from sulfonyl chlorides and bases, leading to [4 + 2] cycloadducts (Opitz et al., 1995).

Pharmaceutical Research

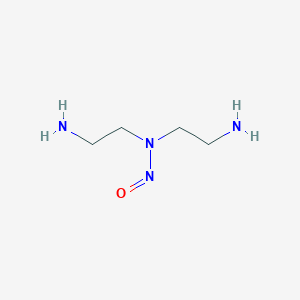

- In pharmaceutical research, this compound is used in the synthesis of N-sulfonyl-alkylamines for [2+4] cycloadditions, which is crucial in drug design and development (Tornus & Schaumann, 1996).

Analytical Chemistry

- This compound is utilized as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, aiding in the sensitive detection of these compounds (Tsuruta et al., 2000).

Organic Chemistry

- Its role in organic chemistry includes reactions with dimethylsulfoxide, contributing to the study of reaction mechanisms and kinetics (Boyle, 1966).

- It's also used in the study of intrinsic and extrinsic lyoluminescences, which has applications in photochemistry and luminescence studies (Kulmala et al., 1997).

Material Science

- The compound is involved in the synthesis of enantiomerically pure bicyclo compounds, which has implications in material science and stereospecific syntheses (Bräse et al., 1996).

Biochemistry

- In biochemistry, it is used in the study of fluorescent labelled antibodies, contributing to our understanding of protein interactions and enzyme mechanisms (Hiramoto et al., 1964).

Environmental Science

- This chemical is relevant in environmental science, particularly in the study of degradation of organic compounds in water, with implications for water treatment and pollution control (Yuan et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-ethoxynaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROCIXIVKLWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)